2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a phenyl group linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety via an ether bond and at the 4-position with a thienyl group. The thienyl group contributes to π-π stacking interactions, which may improve binding affinity in pharmacological contexts .
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF3N3OS/c21-15-10-13(20(22,23)24)11-26-19(15)28-14-5-3-12(4-6-14)18-25-8-7-16(27-18)17-2-1-9-29-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPMEMMNRFOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine is a member of the pyrimidine class and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13ClF3N2O2S
- Molecular Weight : 375.73 g/mol
- CAS Number : 72619-32-0
The compound features a pyrimidine core substituted with a thienyl group and a chlorinated pyridine moiety, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : It has been observed that compounds with similar structures exhibit inhibitory effects on various kinases, particularly those involved in cancer signaling pathways. For instance, inhibitors targeting c-KIT have shown promising results in preclinical models against drug-resistant tumors .
- Herbicidal Activity : The compound is structurally related to known herbicides like Haloxyfop, which function by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants . This suggests potential applications in agricultural settings.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various kinase inhibitors, the compound was tested against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). Results indicated that it exhibited potent inhibition of tumor growth in murine models, particularly against imatinib-resistant variants .
Case Study 2: Herbicidal Properties
Research focused on the herbicidal activity of similar compounds revealed that this pyrimidine derivative effectively inhibited weed growth by targeting ACCase. Field trials demonstrated a significant reduction in weed biomass when applied at recommended doses, supporting its use as an effective herbicide .
Case Study 3: Broad-Spectrum Antibacterial Activity
While direct studies on this specific compound's antibacterial properties are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. These findings suggest potential for further exploration into its antibacterial applications .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine
- Molecular Formula : C15H11ClF3N2O
- Molecular Weight : 345.70 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development in antibiotic therapies .
Case Study: Antibacterial Activity
In a study published in MDPI, researchers synthesized several derivatives of pyrimidine, including the target compound, and tested their efficacy against bacterial strains. Results indicated that certain derivatives exhibited promising antibacterial properties, suggesting potential for development into new antibiotics .
Agricultural Chemistry
The compound is also noted for its application as a herbicide . Its structural features allow it to interact with plant growth regulators, inhibiting the growth of specific weed species while being less harmful to crops. This selective herbicidal activity makes it valuable in agricultural practices.
Case Study: Herbicidal Efficacy
Research has demonstrated that the compound effectively controls weed populations in various crops without significantly affecting crop yield. Field trials showed that application rates could be optimized to maximize efficacy while minimizing environmental impact .
Material Science
Recent studies have explored the use of this compound in the development of novel materials , particularly in creating polymer blends with enhanced thermal and mechanical properties. The incorporation of pyrimidine derivatives into polymer matrices has shown improvements in durability and resistance to environmental stressors.
Case Study: Polymer Enhancement
A study conducted on polymer composites containing pyrimidine derivatives indicated enhanced tensile strength and thermal stability compared to traditional materials. This advancement suggests potential applications in industries requiring robust materials, such as automotive and aerospace .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Halogen and Trifluoromethyl Substituents
Compound A : 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1)
- Structure: Pyrimidine ring with 4-chlorophenyl at C5 and 3-(trifluoromethyl)phenoxy at C2.
- Molecular Formula : C₁₇H₁₀ClF₃N₂O
- Comparison: Lacks the thienyl group but shares the trifluoromethylphenoxy motif. The absence of a sulfur-containing heterocycle may reduce metabolic stability compared to the target compound .
Compound B : 4-Chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine (CAS 54730-71-1)
Thienyl-Substituted Pyrimidines
Compound C : 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine (CAS 685107-87-3)
- Structure : Pyrimidine with thienyl at C4 and a sulfanyl-linked 2-chlorothiazole group at C2.
- Molecular Formula : C₁₂H₈ClN₃S₃
- Properties : Molar mass 325.86 g/mol; sulfur-rich structure may enhance metal-binding capacity .
- Comparison : The sulfanyl-thiazole substituent introduces additional hydrogen-bonding sites, differing from the ether-linked pyridinyl group in the target compound. This structural variation could alter pharmacokinetic profiles .
Compound D : 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (CAS 433329-95-4)
- Structure: Thieno-pyrimidine fused ring with 4-chlorophenyl and piperazinyl groups.
- Molecular Formula : C₂₃H₂₀ClN₅S
- Properties: Piperazine moiety improves solubility; fused thieno-pyrimidine core enhances planarity .
Thermal Stability and Spectroscopy
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves coupling reactions under anhydrous conditions. For example, describes a one-step synthesis using catalytic p-toluenesulfonic acid to facilitate cyclization between heterocyclic aldehydes and thiourea. For the target compound, analogous methods may involve Suzuki-Miyaura cross-coupling between halogenated pyridine and thienyl-pyrimidine intermediates, with Pd(PPh₃)₄ as a catalyst . Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) are critical for minimizing side reactions and achieving yields >70%.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns, particularly the integration of aromatic protons (e.g., thienyl vs. pyridinyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (<5 ppm error) and fragmentation patterns .
- HPLC-PDA : Reversed-phase HPLC with photodiode array detection ensures purity (>95%) and identifies residual solvents .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- Handling : Use nitrile gloves, FFP3 masks, and fume hoods to avoid inhalation/contact with trifluoromethyl and chloro substituents, which may release toxic vapors .
- Waste Disposal : Halogenated waste must be segregated and treated via alkaline hydrolysis (pH >10) to detoxify chloro-pyridine derivatives before incineration .
Advanced Research Questions
Q. How does the compound’s crystal packing influence its bioactivity, and what intermolecular interactions dominate its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intramolecular hydrogen bonds (e.g., N–H⋯N) and weak interactions like C–H⋯π or C–H⋯O, as observed in structurally similar pyrimidines . For example, notes that dihedral angles between pyrimidine and aryl rings (e.g., 12.8° vs. 86.1°) affect molecular planarity and π-π stacking, which may modulate receptor binding in medicinal applications .
Q. What experimental design strategies can optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Split-Plot Design : As in , use randomized blocks with split-split plots to test variables like substituent modifications (e.g., replacing Cl with CF₃) and biological activity assays (e.g., IC₅₀ measurements) .
- Doehlert Matrix : Optimize reaction parameters (catalyst loading, solvent polarity) to maximize yield while minimizing cost .
Q. How can computational modeling predict the compound’s environmental fate or pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier penetration or renal excretion .
- Molecular Dynamics (MD) : Simulate binding affinity to target enzymes (e.g., kinase inhibitors) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values .
Q. What contradictions exist in reported bioactivity data for structurally analogous pyrimidines, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., nM vs. µM ranges) often arise from assay conditions (e.g., cell line variability, incubation time). For example, highlights polymorphic forms of pyrimidines with differing hydrogen-bonding networks, which alter solubility and bioactivity . Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (SPR, ITC) are recommended for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
